molecular formula C27H42ClNO2 B12066856 20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

Cat. No.: B12066856
M. Wt: 448.1 g/mol
InChI Key: VXTAIQOZSINDOZ-UHFFFAOYSA-N
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Description

20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[1211002,1104,9015,24018,23]pentacosan-17-one is a complex organic compound with a unique hexacyclic structure This compound is notable for its intricate arrangement of atoms, which includes a chlorine atom, a hydroxyl group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core hexacyclic structure, followed by the introduction of the chlorine and hydroxyl groups. Common reagents used in these steps include chlorinating agents and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorine atom can be reduced to form a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups, such as an amine or a thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can result in a variety of functionalized derivatives.

Scientific Research Applications

20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Sipeimine: Another complex organic compound with a similar hexacyclic structure.

    20-Hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacos-2(11)-en-17-one: A closely related compound with slight structural variations.

Uniqueness

20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one is unique due to the presence of the chlorine atom and hydroxyl group, which confer distinct chemical properties and potential biological activities. Its specific arrangement of atoms and functional groups makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H42ClNO2

Molecular Weight

448.1 g/mol

IUPAC Name

20-chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

InChI

InChI=1S/C27H42ClNO2/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-29(25)13-15)11-22-19(17)12-24(30)23-10-16(28)8-9-26(22,23)2/h15-23,25,31H,4-14H2,1-3H3

InChI Key

VXTAIQOZSINDOZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)Cl)C)(C)O

Origin of Product

United States

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